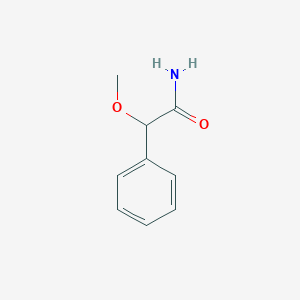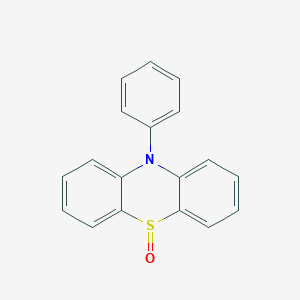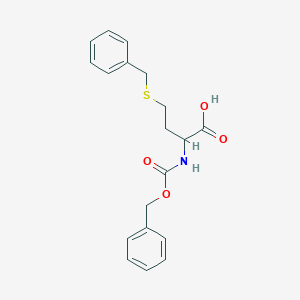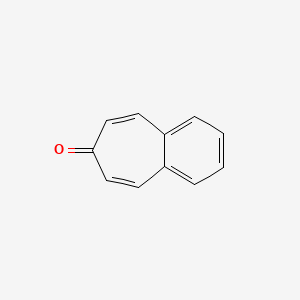
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 1-position, forming a pyridinium ion The iodide ion serves as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide typically involves the alkylation of 6-chloro-2-pyridine with methyl iodide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the pyridine nitrogen, facilitating the nucleophilic attack on the methyl iodide. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for efficiency and yield. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve scalability. The use of automated systems for reagent addition and product isolation can further enhance the production process.
化学反応の分析
Types of Reactions
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyridinium ring can be oxidized to form N-oxide derivatives.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyridinium salts with various functional groups replacing the chlorine atom.
Oxidation: Pyridinium N-oxides.
Reduction: 6-Chloro-2-pyridine derivatives.
科学的研究の応用
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its mechanism of action and efficacy.
Industry: Utilized in the development of specialty chemicals and materials, including catalysts and ligands for various chemical processes.
作用機序
The mechanism of action of 3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide involves its interaction with molecular targets such as enzymes, nucleic acids, and cellular membranes. The pyridinium ion can intercalate into DNA, disrupting its structure and function. Additionally, the compound may inhibit enzyme activity by binding to active sites or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide can be compared with other pyridinium salts and chloropyridine derivatives:
Similar Compounds: 6-Chloro-2-pyridinecarboxylic acid, 6-Chloro-2-pyridinemethanol, 6-Chloro-2-pyridinylamine.
Uniqueness: The presence of the methyl group at the 1-position and the iodide counterion distinguishes it from other similar compounds, potentially influencing its reactivity and biological activity.
特性
CAS番号 |
292633-86-4 |
|---|---|
分子式 |
C11H10ClIN2 |
分子量 |
332.57 g/mol |
IUPAC名 |
2-chloro-6-(1-methylpyridin-1-ium-3-yl)pyridine;iodide |
InChI |
InChI=1S/C11H10ClN2.HI/c1-14-7-3-4-9(8-14)10-5-2-6-11(12)13-10;/h2-8H,1H3;1H/q+1;/p-1 |
InChIキー |
KZWNJMATZUYZNS-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=CC(=C1)C2=NC(=CC=C2)Cl.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Oxaspiro[4.5]decan-6-one](/img/structure/B11940088.png)





![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)



![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)

